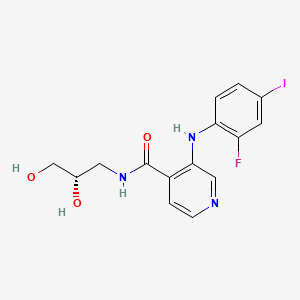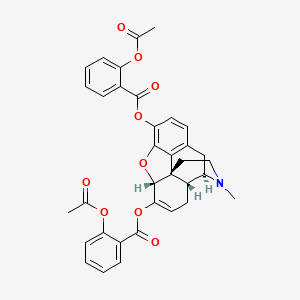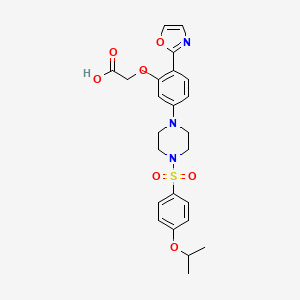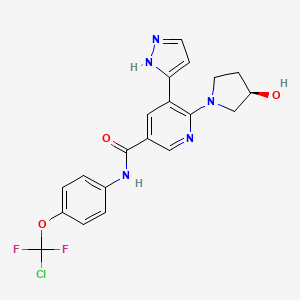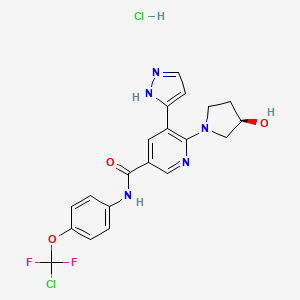
4-(4-氟-2-甲氧基苯基)-N-(3-((S-甲基磺酰亚氨基)甲基)苯基)-1,3,5-三嗪-2-胺
描述
科学研究应用
Treatment of Triple-Negative Breast Cancer (TNBC)
Atuveciclib Racemate has shown potential in the treatment of triple-negative breast cancer (TNBC). It has been found to inhibit cell proliferation and induce cell death in TNBC cell lines exhibiting elevated CDK9 expression . Furthermore, it impaired the growth of TNBC cells in three-dimensional (3D) mammospheres and enhanced the antineoplastic effects of cisplatin .
Targeting Cancer Stem-Like Cells (CSLCs)
Atuveciclib Racemate has been found to disrupt breast CSLCs (BCSLCs). It inhibited the growth of mammospheres and reduced the percentage of CD24 low /CD44 high cells, indicating disruption of BCSLCs . This suggests that Atuveciclib Racemate could be used to target CSLCs, which are often responsible for tumor recurrence and therapy resistance .
Inhibition of Metastatic Potential
Research has shown that Atuveciclib Racemate can impair the 3D invasion of tumorspheres, suggesting inhibition of both invasion and metastatic potential . This could make it a valuable tool in preventing the spread of cancer cells.
Treatment of KSHV-Associated Malignancy
Atuveciclib Racemate has shown potential in the treatment of Kaposi’s sarcoma-associated herpes virus (KSHV)-associated malignancy. It was found to impair the proliferation of KSHV+ PEL cells and the expression of KSHV viral genes in vitro . This suggests that Atuveciclib Racemate could be a potential new anticancer drug targeting KSHV for PEL patients .
Inhibition of CDK9
Atuveciclib Racemate is a CDK9 inhibitor. CDK9 is a cyclin-dependent kinase that plays a crucial role in various types of cancer. By inhibiting CDK9, Atuveciclib Racemate can potentially disrupt the growth and proliferation of cancer cells .
Enhancing the Effects of Other Antineoplastic Drugs
Atuveciclib Racemate has been found to enhance the antineoplastic effects of cisplatin, a commonly used chemotherapy drug . This suggests that it could be used in combination with other drugs to improve their effectiveness.
作用机制
Atuveciclib Racemate, also known as Atuveciclib (Racemate), 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine, or BAY-1143572, is a potent and highly selective compound with a wide range of applications in the medical field . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Atuveciclib Racemate primarily targets the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many diseases . High CDK9 expression has been associated with worse overall survival in certain types of cancer .
Mode of Action
Atuveciclib Racemate acts as a potent and highly selective inhibitor of P-TEFb/CDK9, suppressing CDK9/CycT1 with an IC50 of 13 nM . By inhibiting CDK9, Atuveciclib Racemate can effectively reduce the expression of CDK9 targets such as MYC and MCL1, leading to decreased cell proliferation and survival .
Biochemical Pathways
Atuveciclib Racemate affects several biochemical pathways. One of the key pathways is the NF-κB signaling pathway . Inhibition of CDK9 leads to the attenuation of the inflammatory response, which is often induced by various proinflammatory cytokines . Additionally, Atuveciclib Racemate has been shown to disrupt the function of breast cancer stem-like cells (BCSLCs), indicating its potential role in cancer treatment .
Pharmacokinetics
The inhibition of MYC mRNA has been observed in blood cells of Atuveciclib-treated rats, indicating the potential clinical utility of MYC in blood cells as a pharmacodynamic marker .
Result of Action
Atuveciclib Racemate has demonstrated significant antineoplastic effects. In cell lines exhibiting elevated CDK9 expression, Atuveciclib Racemate potently inhibited cell proliferation and induced cell death . Furthermore, CDK9 inhibition impaired the growth of cells in three-dimensional (3D) mammospheres and enhanced the antineoplastic effects of cisplatin .
Action Environment
The action of Atuveciclib Racemate can be influenced by various environmental factors. For instance, the presence of proinflammatory stimuli can affect the compound’s ability to protect cells from catabolism . Additionally, the compound’s efficacy can be enhanced in combination with several chemotherapeutics in different solid tumor models .
属性
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)
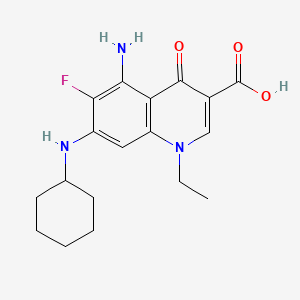
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
